7-chloro-2-({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
8-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C21H15ClN6O2S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
7-chloro-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H15ClN6O2S/c1-12-2-5-15(6-3-12)28-19-18(20(30)24-11-23-19)26-21(28)31-10-14-8-17(29)27-9-13(22)4-7-16(27)25-14/h2-9,11H,10H2,1H3,(H,23,24,30) |
InChI Key |
VMQPGXPKNMZYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
8-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various derivatives with potential biological activity.
Scientific Research Applications
This compound has significant potential in scientific research due to its unique structure and biological activity. It is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of heterocyclic compounds with biological targets.
Medicine: Potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: As a precursor for the synthesis of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 8-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
4-Oxo-4H-pyrido[1,2-a]pyrimidine: Known for its biological activity and used in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with significant applications in drug development.
8-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its specific functional groups and the combination of the pyrido[1,2-a]pyrimidine core with a purin-6-one structure, which may confer distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
